molecular formula C39H76O8-2 B14028853 2,3-Dihydroxypropyl dodecanoate;dodecanoate

2,3-Dihydroxypropyl dodecanoate;dodecanoate

Cat. No.: B14028853
M. Wt: 673.0 g/mol
InChI Key: YIHDVJGPXYZQIT-UHFFFAOYSA-L
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Description

2,3-Dihydroxypropyl dodecanoate, also known as glyceryl monododecanoate or monolaurin, is an ester derived from dodecanoic acid (lauric acid) and glycerol. It is a monoglyceride that is commonly found in nature, particularly in coconut oil and breast milk. This compound is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with glycerol. The reaction typically involves heating dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of 2,3-dihydroxypropyl dodecanoate often involves the use of enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to facilitate the esterification process. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical catalysis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Dodecanoic acid and glycerol.

    Oxidation: Aldehydes or carboxylic acids.

    Substitution: Ethers or esters.

Scientific Research Applications

2,3-Dihydroxypropyl dodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2,3-dihydroxypropyl dodecanoate is attributed to its ability to disrupt the lipid membranes of microorganisms. The compound inserts itself into the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi .

Comparison with Similar Compounds

2,3-Dihydroxypropyl dodecanoate is similar to other monoglycerides, such as:

The uniqueness of 2,3-dihydroxypropyl dodecanoate lies in its balance of antimicrobial efficacy and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C39H76O8-2

Molecular Weight

673.0 g/mol

IUPAC Name

2,3-dihydroxypropyl dodecanoate;dodecanoate

InChI

InChI=1S/C15H30O4.2C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14/h14,16-17H,2-13H2,1H3;2*2-11H2,1H3,(H,13,14)/p-2

InChI Key

YIHDVJGPXYZQIT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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